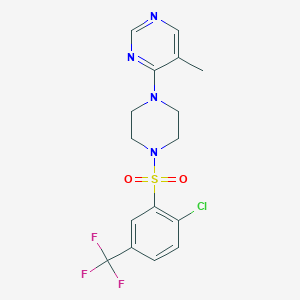

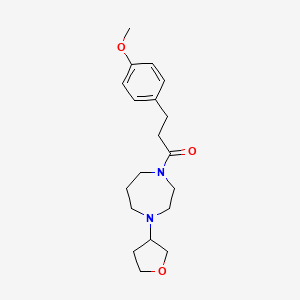

3-benzamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-benzamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzofurans, which are organic compounds that contain a benzene ring fused to a furan ring. TFB-TBOA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

科学的研究の応用

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The compound could potentially be used as a reagent in trifluoromethoxylation reactions, facilitating the synthesis of CF3O-containing compounds .

Synthesis of Oxadiazoles

The compound may be used as a reactant in the synthesis of oxadiazoles . Oxadiazoles are heterocyclic compounds that are used in the synthesis of various pharmaceuticals due to their wide range of biological activities.

Fluorogenic Agent

The compound could potentially be used as a fluorogenic agent in the quantification of orotic acid by spectrofluorometric method in human biological specimens . This could be particularly useful in medical and biological research.

Synthesis of Pyrazole-containing Bisphosphonate Esters

The compound may be used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters . These esters have potential applications in the treatment of bone diseases.

作用機序

Target of Action

The primary target of 3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is the RDL GABA receptor . This receptor is a ligand-gated chloride channel found in insects, and it plays a crucial role in inhibiting nerve cell activity. When this receptor is blocked, it leads to hyperexcitation of the nervous system, resulting in the death of the insect .

Mode of Action

This compound acts as an antagonist to the RDL GABA receptors . It binds to the receptor, preventing the normal neurotransmitter (GABA) from activating the receptor. This blockage disrupts the normal functioning of the nervous system in the insect . The site of action of this compound is near G319 in the third transmembrane segment of the RDL GABA receptor .

Biochemical Pathways

The compound affects the GABAergic pathway in insects . Under normal conditions, GABA binds to its receptor, causing an influx of chloride ions into the nerve cell. This influx inhibits the nerve cell’s activity, preventing the transmission of nerve signals. When the compound binds to the rdl gaba receptor, it prevents the influx of chloride ions, leading to hyperexcitation of the nervous system .

Result of Action

The result of the compound’s action is the death of the insect . By blocking the RDL GABA receptors, the compound disrupts the normal functioning of the insect’s nervous system. This disruption leads to hyperexcitation of the nervous system, which is lethal to the insect .

特性

IUPAC Name |

3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N2O4/c24-23(25,26)32-16-12-10-15(11-13-16)27-22(30)20-19(17-8-4-5-9-18(17)31-20)28-21(29)14-6-2-1-3-7-14/h1-13H,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBMZLHUDHPIEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne](/img/structure/B2994022.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one](/img/structure/B2994028.png)

![(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid](/img/structure/B2994029.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B2994030.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2994031.png)

![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)

![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)